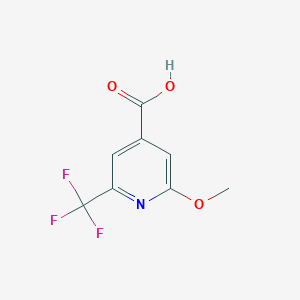

2-Methoxy-6-(trifluoromethyl)isonicotinic acid

CAS No.: 1227581-20-5

Cat. No.: VC2707646

Molecular Formula: C8H6F3NO3

Molecular Weight: 221.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227581-20-5 |

|---|---|

| Molecular Formula | C8H6F3NO3 |

| Molecular Weight | 221.13 g/mol |

| IUPAC Name | 2-methoxy-6-(trifluoromethyl)pyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H6F3NO3/c1-15-6-3-4(7(13)14)2-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14) |

| Standard InChI Key | KLQHNZRQGMJSRK-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=N1)C(F)(F)F)C(=O)O |

| Canonical SMILES | COC1=CC(=CC(=N1)C(F)(F)F)C(=O)O |

Introduction

Chemical Properties and Structure

Fundamental Chemical Identity

2-Methoxy-6-(trifluoromethyl)isonicotinic acid, identified by CAS number 1227581-20-5, possesses a molecular formula of C8H6F3NO3 with a molecular weight of 221.13 g/mol. The IUPAC name of this compound is 2-methoxy-6-(trifluoromethyl)pyridine-4-carboxylic acid, which explicitly indicates the positions of the functional groups on the pyridine ring.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid:

| Property | Value |

|---|---|

| CAS Number | 1227581-20-5 |

| IUPAC Name | 2-methoxy-6-(trifluoromethyl)pyridine-4-carboxylic acid |

| Molecular Formula | C8H6F3NO3 |

| Molecular Weight | 221.13 g/mol |

| Standard InChI | InChI=1S/C8H6F3NO3/c1-15-6-3-4(7(13)14)2-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14) |

| Standard InChIKey | KLQHNZRQGMJSRK-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=N1)C(F)(F)F)C(=O)O |

Table 1: Physical and Chemical Properties of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid

Structural Features

The structural architecture of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid comprises several key components:

-

A pyridine ring serves as the core scaffold

-

A carboxylic acid group (-COOH) is positioned at the 4-position (making it an isonicotinic acid derivative)

-

A methoxy group (-OCH3) is attached at the 2-position

-

A trifluoromethyl group (-CF3) is located at the 6-position

This specific arrangement of functional groups contributes significantly to the compound's chemical behavior and potential biological activities. The trifluoromethyl group, in particular, enhances the compound's lipophilicity and metabolic stability, properties highly valued in pharmaceutical development.

Synthesis and Preparation Methods

Standard Synthetic Approach

The synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid typically involves the conversion of its nitrile precursor, 2-Methoxy-6-(trifluoromethyl)isonicotinonitrile, through hydrolysis. This process generally employs strong acids, such as sulfuric acid, under reflux conditions, following methods similar to those used for other nicotinic acid derivatives.

Biological Activities and Applications

Anticancer Properties

Related trifluoromethyl-substituted pyridine derivatives have shown promising anticancer activities in preliminary studies. The presence of the trifluoromethyl group often enhances a compound's ability to penetrate cell membranes and resist metabolic degradation, properties that can be advantageous in developing cancer therapeutics. This suggests that 2-Methoxy-6-(trifluoromethyl)isonicotinic acid may have potential applications in cancer research.

Pharmaceutical Applications

The unique structural features of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid make it a valuable candidate for pharmaceutical research. The compound could potentially serve as:

-

A building block for more complex pharmaceutical entities

-

A lead compound for the development of novel antimicrobial agents

-

A structural component in candidate molecules for cancer treatment

-

A reference compound for structure-activity relationship studies

Research Tool Applications

Comparative Analysis with Structurally Related Compounds

Structural Analogs

Several compounds structurally related to 2-Methoxy-6-(trifluoromethyl)isonicotinic acid have been reported in scientific literature. The following table presents a comparative analysis of these compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 2-Methoxy-6-(trifluoromethyl)isonicotinic acid | C8H6F3NO3 | 221.13 | Reference compound |

| 2-Bromo-6-(trifluoromethyl)isonicotinic acid | C7H3BrF3NO2 | 270.00 | Bromine instead of methoxy group at position 2 |

| 2-(Hydroxymethyl)-6-trifluoromethyl-pyridine-3-carboxylic acid | C8H6F3NO3 | 221.10 | Hydroxymethyl at position 2; carboxylic acid at position 3 |

| 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | 205.13 | Methyl instead of methoxy; different positioning of carboxylic acid |

| 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | C11H12F3NO4 | 279.20 | Contains extended methoxy-ethoxymethyl substituent |

Table 2: Comparative Analysis of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid and Related Compounds

Functional Group Effects

The structural differences between 2-Methoxy-6-(trifluoromethyl)isonicotinic acid and its analogs significantly influence their chemical and biological properties:

-

The replacement of the methoxy group with a bromine atom in 2-Bromo-6-(trifluoromethyl)isonicotinic acid likely enhances reactivity in substitution and coupling reactions, potentially making it a valuable synthetic intermediate.

-

The presence of a hydroxymethyl group in 2-(Hydroxymethyl)-6-trifluoromethyl-pyridine-3-carboxylic acid may enhance water solubility and provide additional hydrogen bonding capabilities compared to the methoxy group in the reference compound.

-

The simpler methyl group in 2-Methyl-6-(trifluoromethyl)nicotinic acid alters the electronic properties and potentially the metabolic stability of the compound.

-

The extended 2-methoxy-ethoxymethyl substituent in the related nicotinic acid derivative increases molecular weight and potentially alters lipophilicity, solubility, and binding interactions with biological targets.

Research Findings and Current Studies

Synthesis Optimization

Research on related compounds has focused on optimizing synthetic routes to achieve high regioselectivity and yield. For example, studies have demonstrated that the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine can achieve excellent regioselectivity (>98:<2 ratio) with quantitative yield . Similar principles could be applied to optimize the synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid.

Analytical Methods

In analytical chemistry, compounds similar to 2-Methoxy-6-(trifluoromethyl)isonicotinic acid have been used as reference standards for developing and validating detection methods. These methods typically involve liquid chromatography-mass spectrometry (LC-MS/MS) techniques, with the development of calibration standards at multiple concentration levels to ensure accuracy and precision .

Stability Studies

Research on related compounds has investigated their stability under various storage conditions. For example, similar trifluoromethyl-substituted compounds have demonstrated stability in methanol solutions when stored at temperatures below 5°C for periods up to 67 days . This suggests that 2-Methoxy-6-(trifluoromethyl)isonicotinic acid may exhibit comparable stability profiles.

Future Research Directions

Structure-Activity Relationship Studies

Future research on 2-Methoxy-6-(trifluoromethyl)isonicotinic acid could focus on comprehensive structure-activity relationship studies to better understand how its unique structural features contribute to biological activities. This would involve synthesizing a series of derivatives with systematic variations in the substituents and evaluating their activities against specific targets.

Expanded Biological Screening

Given the potential antimicrobial and anticancer properties of related compounds, more extensive biological screening of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid against diverse pathogens and cancer cell lines would be valuable. This could lead to the identification of specific biological targets or pathways affected by this compound.

Advanced Synthetic Methodologies

Development of more efficient, environmentally friendly synthetic routes for 2-Methoxy-6-(trifluoromethyl)isonicotinic acid represents another important research direction. This could include catalytic approaches, flow chemistry methods, or green chemistry principles to enhance yield and reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume